Benzophenone phenylhydrazone

Catalog No.
S661984
CAS No.
574-61-8
M.F
C19H16N2
M. Wt
272.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone phenylhydrazone

CAS Number

574-61-8

Product Name

Benzophenone phenylhydrazone

IUPAC Name

N-(benzhydrylideneamino)aniline

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,20H

InChI Key

LJPHROJMJFFANK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3

Synonyms

Diphenylmethanone (phenyl)hydrazone; N-Phenylbenzophenone Hydrazone; NSC 401195; Diphenylmethanone Phenylhydrazone; Benzophenone, Phenylhydrazone

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Benzophenone phenylhydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzophenone phenylhydrazone is a stable, crystalline solid, formally the condensation product of benzophenone and phenylhydrazine. It is primarily utilized in organic synthesis as a precursor for nitrogen-containing compounds and as a ligand in coordination chemistry. Its key procurement-relevant attributes include a well-defined melting point, specific solubility characteristics, and distinct electrochemical properties compared to its parent ketone or simpler hydrazones, making it a deliberate choice for specific synthetic pathways.

Direct substitution of Benzophenone Phenylhydrazone with other aryl hydrazones, such as those derived from enolizable ketones (e.g., acetophenone phenylhydrazone), is often unfeasible in established protocols. The absence of α-protons on the benzophenone moiety prevents the requisite tautomerization to an ene-hydrazine, thereby blocking the classical Fischer indole synthesis pathway. This chemical distinction means it cannot be used to synthesize the corresponding indole directly. Instead, it serves specialized roles, such as a stable, solid surrogate for phenylhydrazine in multi-step syntheses (e.g., Buchwald-Hartwig amination) where the benzophenone group acts as a protecting group that is later removed. Substituting it for a reactive hydrazone would lead to complete reaction failure or undesired side products.

Precursor Suitability: Chemically Blocked for Direct Fischer Indole Synthesis, Enabling Use as a Protected Hydrazine

Unlike phenylhydrazones of enolizable ketones (e.g., acetophenone or cyclohexanone phenylhydrazone), benzophenone phenylhydrazone cannot undergo the key [3,3]-sigmatropic rearrangement required for the Fischer indole synthesis. This is due to the lack of α-hydrogens on the imine carbon, which prevents the necessary tautomerization to the ene-hydrazine intermediate. This inherent non-reactivity in a common pathway is its primary procurement advantage for alternative synthetic routes, where it functions as a stable, crystalline carrier of the phenylhydrazino group, which can be liberated under acidic conditions to react with a different carbonyl compound.

Evidence DimensionFeasibility in Fischer Indole Synthesis
Target Compound DataReaction does not proceed due to lack of α-protons.
Comparator Or BaselinePhenylhydrazones of enolizable ketones (e.g., cyclohexanone phenylhydrazone): Proceed to form indoles.
Quantified DifferenceQualitative (Reaction fails vs. Reaction succeeds).
ConditionsStandard Fischer indole synthesis conditions (e.g., Brønsted or Lewis acid catalysis).

This defines the compound as a specialized intermediate for multi-step syntheses, not a general-purpose indole precursor, preventing costly procurement errors for inappropriate applications.

Superior Handling and Processability: Defined Crystallinity and Melting Point

Benzophenone phenylhydrazone is a crystalline solid with a sharp, well-defined melting point of 135-137 °C. This provides a significant handling and processability advantage over its raw material precursor, phenylhydrazine, which is a liquid and more sensitive to air and light. The defined melting point allows for easy assessment of purity and ensures consistent material behavior in heated reactions, a critical parameter for reproducibility in both laboratory and scaled-up processes.

Evidence DimensionMelting Point
Target Compound Data135-137 °C
Comparator Or BaselinePhenylhydrazine: 19.6 °C (liquid at room temperature).
Quantified DifferenceSolid with a high melting point vs. a low-melting liquid.
ConditionsStandard atmospheric pressure.

Procuring a stable, crystalline solid simplifies weighing, storage, and handling, and its defined melting point serves as a reliable quality control metric, unlike its liquid precursor.

Introduces Specific Redox Activity Absent in Parent Ketone

The conversion of benzophenone to benzophenone phenylhydrazone introduces a distinct, electrochemically active hydrazone moiety. While benzophenone itself undergoes reduction at a high negative potential (Epc ≈ -2.33 V vs. Fc/Fc+), phenylhydrazones exhibit different redox behavior, typically involving the reductive cleavage of the N-N bond at more accessible potentials. This makes the compound suitable as a precursor for redox-active ligands or for use in electrosynthetic applications where the C=N-N functionality is the target, a capability not present in the parent benzophenone.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataPossesses an electrochemically active C=N-N group susceptible to reductive cleavage.
Comparator Or BaselineBenzophenone: Carbonyl reduction at Epc ≈ -2.33 V vs. Fc/Fc+.
Quantified DifferenceIntroduction of a new, more accessible redox center (hydrazone) vs. only a high-potential carbonyl reduction.
ConditionsCyclic voltammetry in an organic solvent (e.g., DMF) with a supporting electrolyte.

For applications in electrochemistry or the synthesis of redox-active materials, this compound provides a specific functional group that the parent ketone lacks, making it the correct procurement choice.

Intermediate for Multi-Step Syntheses Requiring a Stable Phenylhydrazine Surrogate

Due to its inability to self-react via the Fischer indole pathway and its solid-state stability, this compound is the right choice for synthetic routes involving the introduction of a phenylhydrazino group onto an aryl halide via Buchwald-Hartwig coupling, followed by hydrolysis and subsequent reaction with a different, enolizable ketone to form a desired indole.

Precursor for Sterically Defined Metal-Ligand Complexes

The bulky benzophenone backbone and defined stereochemistry make this compound a suitable precursor for creating specific metal complexes. Its solubility profile, being soluble in coordinating solvents like DMF and DMSO, facilitates its use in coordination chemistry, where the resulting complexes may have tailored solubility for easier purification.

Component in Formulations Requiring High Photostability

The benzophenone core is known for its ability to absorb UV radiation, imparting photostability. This makes benzophenone phenylhydrazone a candidate for evaluation as a photostabilizer or as a component in materials science applications where resilience to UV degradation is a critical performance attribute.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

574-61-8

Dates

Last modified: 08-15-2023

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